molecular formula C14H10FN3OS B5811634 11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

Cat. No.: B5811634
M. Wt: 287.31 g/mol
InChI Key: FPOILKKPPXZYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[73003,7]dodeca-3(7),8,10-trien-2-one is a complex organic compound that belongs to the class of tricyclic heterocycles This compound is characterized by its unique structure, which includes a fluorophenyl group, a thia group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluorophenyl precursor, followed by the introduction of the thia group and the formation of the triazatricyclo framework. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or drug candidate.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a precursor for the development of novel materials.

Mechanism of Action

The mechanism of action of 11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 11-(3-Methylphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
  • 11-[(4-Fluorophenyl)methylamino]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

Uniqueness

11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one stands out due to its unique combination of a fluorophenyl group and a thia group within a triazatricyclo framework. This structural uniqueness imparts specific electronic and steric properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in scientific research.

Properties

IUPAC Name

11-(4-fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-9-3-1-8(2-4-9)11-7-12-16-10-5-6-20-13(10)14(19)18(12)17-11/h1-4,7,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOILKKPPXZYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C3C=C(NN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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